2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
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Overview
Description
2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is an organic compound with the molecular formula C13H18N2O4S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound features a sulfonyl group attached to a piperidine ring, which is further substituted with methyl and nitro groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 2-methylpiperidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: 2-methyl-1-[(4-methyl-3-aminophenyl)sulfonyl]piperidine.
Reduction: 2-methyl-1-[(4-methyl-3-nitrophenyl)thiol]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
4-methyl-3-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
2-methylpiperidine: A starting material for the synthesis.
Uniqueness
2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is unique due to the presence of both sulfonyl and nitro groups, which impart distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from simpler piperidine derivatives.
Properties
IUPAC Name |
2-methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-6-7-12(9-13(10)15(16)17)20(18,19)14-8-4-3-5-11(14)2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBIKJUNBYPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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